molecular formula C32H22N2 B129111 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline CAS No. 151699-81-9

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline

Cat. No. B129111
M. Wt: 432.5 g/mol
InChI Key: HWJRBTQGFYJTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline, also known as TPTZ, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields.

Mechanism Of Action

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline acts as a chelating agent, forming a complex with metal ions through the nitrogen atoms in its structure. This complex can then be quantified through various spectroscopic techniques, such as UV-Vis or fluorescence spectroscopy. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species.

Biochemical And Physiological Effects

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to protect against neuronal damage.

Advantages And Limitations For Lab Experiments

One advantage of using 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline as a reagent is its high selectivity for certain metal ions, such as iron. However, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been shown to exhibit poor solubility in aqueous solutions, which can limit its use in certain applications. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline can be sensitive to pH changes, which can affect its ability to form complexes with metal ions.

Future Directions

There are several potential future directions for research involving 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline. One area of interest is the development of new synthetic methods for 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline and related compounds. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline could be further investigated for its potential use in organic electronics and as a therapeutic agent for neurodegenerative diseases. Finally, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline could be explored for its potential use in environmental monitoring, as it has been shown to be effective in detecting certain metal ions in water samples.

Synthesis Methods

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline can be synthesized through a multi-step process involving several reactions. The first step involves the condensation of 2,7-dibromonaphthalene with 2,3-dichloro-1,4-naphthoquinone in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts reaction with 2,4-dimethylbenzene to give 6,15-dimethyltribenzo[c,f,j][1,5]naphthyridine. Finally, the naphthyridine is oxidized with iron(III) chloride to yield 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline.

Scientific Research Applications

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been extensively studied in the field of analytical chemistry, where it is used as a reagent for the determination of various metal ions, such as iron, copper, and aluminum. 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has also been investigated for its potential use in organic electronics, as it exhibits excellent electron-transport properties. In addition, 6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline has been studied for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

151699-81-9

Product Name

6,15-Dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline

Molecular Formula

C32H22N2

Molecular Weight

432.5 g/mol

IUPAC Name

5,20-dimethyl-15,30-diazaoctacyclo[14.14.2.02,7.08,32.09,14.017,22.023,31.024,29]dotriaconta-1(30),2(7),3,5,8(32),9,11,13,15,17(22),18,20,23(31),24,26,28-hexadecaene

InChI

InChI=1S/C32H20N2/c1-17-11-13-19-23(15-17)27-21-7-3-5-9-25(21)34-32-20-14-12-18(2)16-24(20)28-22-8-4-6-10-26(22)33-31(19)30(28)29(27)32/h3-16H,1-2H3

InChI Key

HWJRBTQGFYJTRM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C6=C2C7=CC=CC=C7N=C6C8=C5C=C(C=C8)C

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C5=C3C6=C2C7=CC=CC=C7N=C6C8=C5C=C(C=C8)C

synonyms

6,15-dimethyltribenzo-(c,f,j)naphtho(1,2,3,4-lmn)(2,7)phenanthroline
6,15-DTNP

Origin of Product

United States

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